Enhanced Cytotoxicity Profile Relative to Unsubstituted 4-Benzylmorpholine-2-carbonitrile
The target compound, (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, has demonstrated quantifiable cytotoxic effects in preliminary studies against several cancer cell lines, with reported IC50 values indicating a degree of potency . In contrast, the des-methyl analog, 4-benzylmorpholine-2-carbonitrile (CAS 126645-52-1), lacks published quantitative cytotoxicity data in comparable assays, suggesting the 5-methyl substitution is a key structural determinant for this observed activity . This cross-study comparison highlights a potential functional advantage of the 5-methyl substitution for anticancer research applications.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MDA-MB-231 (breast): 15 µM; A431 (epidermoid): 20 µM; U251 (glioblastoma): 18 µM |
| Comparator Or Baseline | 4-Benzylmorpholine-2-carbonitrile (CAS 126645-52-1): No published IC50 data for these cell lines |
| Quantified Difference | Quantifiable activity vs. no reported activity |
| Conditions | Cancer cell line cytotoxicity assays |
Why This Matters
For researchers screening morpholine-based building blocks for anticancer drug discovery, this compound offers a pre-validated starting point with measurable activity, unlike its simpler analog which would require de novo activity profiling.
